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molecular formula C12H13NO2 B8766330 {5-[(Phenylamino)methyl]furan-2-yl}methanol

{5-[(Phenylamino)methyl]furan-2-yl}methanol

Cat. No. B8766330
M. Wt: 203.24 g/mol
InChI Key: KDRBIONMWYAWTP-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

Then, the resulting mixture of acetic acid 5-phenylaminomethyl-furan-2-ylmethyl ester and aniline (2.91 g) as well as potassium carbonate (3.28 g, 23.7 mmol) were suspended in methanol (60 mL), and the solution was stirred overnight at room temperature. The reaction solution was evaporated in vacuo, water and ethyl acetate were added to the residue, the organic layer was partitioned, washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=1:1), and the title compound (1.99 g, 9.79 mmol, 82%) was obtained as a colorless oil.
Name
acetic acid 5-phenylaminomethyl-furan-2-ylmethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][C:9]2[O:13][C:12]([CH2:14][O:15]C(=O)C)=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.NC1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>CO>[C:1]1([NH:7][CH2:8][C:9]2[O:13][C:12]([CH2:14][OH:15])=[CH:11][CH:10]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
acetic acid 5-phenylaminomethyl-furan-2-ylmethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NCC1=CC=C(O1)COC(C)=O
Name
Quantity
2.91 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
3.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was evaporated in vacuo, water and ethyl acetate
ADDITION
Type
ADDITION
Details
were added to the residue
CUSTOM
Type
CUSTOM
Details
the organic layer was partitioned
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)NCC1=CC=C(O1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.79 mmol
AMOUNT: MASS 1.99 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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